3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with phenylhydrazine in the presence of a base such as sodium hydroxide to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound may be used as a fungicide or pesticide due to its ability to disrupt the growth of certain pathogens.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. In medicinal applications, it may inhibit enzymes like kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in binding to the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their anticancer properties.
1,3,4-Oxadiazole Derivatives: Similar in structure to triazoles, these compounds have applications in medicinal chemistry and materials science.
Uniqueness
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzylthio group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)11-21-16-19-18-15(20(16)17)13-8-3-2-4-9-13/h2-10H,11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJUWOUWLEINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578747-34-9 |
Source
|
Record name | 3-((2-METHYLBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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